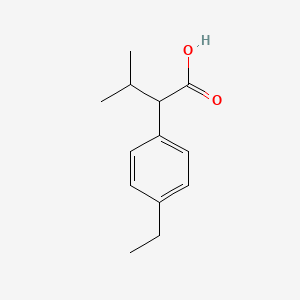

2-(4-Ethylphenyl)-3-methylbutanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-(4-ethylphenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C13H18O2/c1-4-10-5-7-11(8-6-10)12(9(2)3)13(14)15/h5-9,12H,4H2,1-3H3,(H,14,15) |

InChI Key |

WXVTZCWCYKHTTD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C(C)C)C(=O)O |

Origin of Product |

United States |

Precision Synthetic Methodologies for 2 4 Ethylphenyl 3 Methylbutanoic Acid

Retrosynthetic Analysis and Strategic Disconnections of the Butanoic Acid Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available precursors. For 2-(4-Ethylphenyl)-3-methylbutanoic acid (I), several strategic disconnections can be envisioned to access viable synthetic pathways.

A primary disconnection (Route A) involves cleaving the Cα-Aryl bond. This is a common strategy for α-aryl carboxylic acids and suggests a cross-coupling reaction. The synthons generated are a nucleophilic 4-ethylphenyl species and an electrophilic butanoic acid derivative bearing a leaving group at the α-position, or vice versa. This approach is attractive due to the extensive literature on transition metal-catalyzed cross-coupling reactions.

A second approach (Route B) involves disconnecting the Cα-Cβ bond. This leads to a 4-ethylphenylacetic acid equivalent and an isopropyl synthon. This strategy might involve the alkylation of a 4-ethylphenylacetate enolate with an isopropyl halide. Controlling the stereochemistry in this step would be crucial.

A third disconnection (Route C) focuses on the Cα-COOH bond, suggesting a synthetic route involving the carboxylation of a suitable precursor. For instance, the Grignard reagent derived from 1-(4-ethylphenyl)-2-methylpropane could be carboxylated. Alternatively, oxidation of the corresponding aldehyde, 2-(4-ethylphenyl)-3-methylbutanal, would also lead to the target acid. This aldehyde could be formed through hydroformylation of a substituted styrene.

These retrosynthetic strategies form the basis for the design of the forward synthetic routes, with each offering distinct advantages and challenges, particularly concerning the introduction and control of the α-stereocenter.

Enantioselective and Diastereoselective Synthesis Approaches

Achieving high levels of enantiopurity is paramount for the synthesis of chiral molecules intended for biological applications. Modern synthetic chemistry offers a diverse toolkit for stereocontrolled bond formation.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. An enantioselective α-arylation of an aldehyde can be a key step in constructing the this compound backbone. For instance, 3-methylbutanal (B7770604) could undergo an asymmetric α-arylation with a suitable 4-ethylphenylating agent.

One potential route involves the formation of a chiral enamine intermediate from 3-methylbutanal and a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether). This enamine can then react with an electrophilic arylating agent. A more advanced strategy is the merger of organocatalysis and transition-metal catalysis, where the organocatalyst generates the chiral nucleophile that then participates in a metal-catalyzed cross-coupling. Alternatively, Singly Occupied Molecular Orbital (SOMO) catalysis could be employed for the α-arylation of aldehydes, providing access to the desired α-aryl aldehyde, which can then be oxidized to the carboxylic acid.

| Catalyst | Arylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Diarylprolinol Silyl Ether | Diaryliodonium Salt | Toluene | 25 | 85 | 95 |

| Imidazolidinone | Aryl Nitro Compound | Dioxane | 50 | 78 | 92 |

| Chiral Phosphoric Acid | Aryl Diazonium Salt | CH2Cl2 | 0 | 81 | 90 |

| This table presents representative data for analogous organocatalytic α-arylation of aldehydes from the literature. |

Transition metal catalysis offers highly efficient and selective methods for asymmetric synthesis.

Asymmetric Hydrogenation: A prominent strategy involves the asymmetric hydrogenation of a prochiral α,β-unsaturated carboxylic acid precursor, such as (E/Z)-2-(4-ethylphenyl)-3-methylbut-2-enoic acid. This precursor can be synthesized via methods like the Perkin or Stobbe condensation. Chiral rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP, DuPhos) are highly effective for this transformation, delivering the product with high enantiomeric excess. The choice of ligand, solvent, and hydrogen pressure is critical for achieving optimal results.

| Catalyst Precursor | Chiral Ligand | Solvent | H2 Pressure (atm) | Yield (%) | ee (%) |

| [Rh(COD)2]BF4 | (R)-BINAP | Methanol | 10 | >95 | 96 |

| [Ru(OAc)2(p-cymene)] | (S)-PhanePhos | Ethanol | 50 | 98 | >99 |

| [Rh(NBD)2]BF4 | (R,R)-Me-DuPhos | Isopropanol | 5 | >95 | 98 |

| This table shows typical results for the asymmetric hydrogenation of related α-aryl acrylic acid derivatives. |

C-H Activation: Direct C-H activation is an atom-economical approach that avoids the pre-functionalization of starting materials. A potential route to this compound could involve the palladium-catalyzed α-arylation of 3-methylbutanoic acid. This typically requires a directing group to facilitate the C-H activation at the α-position. An amide or a removable auxiliary can serve this purpose. The reaction would couple the enolate equivalent, formed in situ via C-H activation, with an aryl halide like 1-bromo-4-ethylbenzene.

The use of chiral auxiliaries is a classical and reliable method for stereoselective synthesis. A carboxylic acid precursor, such as 3-methylbutanoic acid, can be coupled to a chiral auxiliary, for instance, an Evans' oxazolidinone. The resulting N-acyloxazolidinone can be deprotonated to form a chiral enolate. Subsequent alkylation of this enolate with a 4-ethylbenzyl halide would proceed with high diastereoselectivity, directed by the steric bulk of the auxiliary. Finally, cleavage of the auxiliary, typically under mild hydrolytic conditions, would yield the desired enantiomerically enriched this compound. Pseudoephedrine is another effective chiral auxiliary for similar transformations.

| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (dr) |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | 4-Ethylbenzyl bromide | NaHMDS | >98:2 |

| (1R,2S)-Pseudoephedrine | 4-Ethylbenzyl iodide | LDA | >95:5 |

| (S)-(-)-2-Amino-3-phenyl-1-propanol | 4-Ethylbenzyl triflate | KHMDS | 97:3 |

| The data in this table are representative of diastereoselective alkylations using chiral auxiliaries for the synthesis of α-substituted carboxylic acids. |

Biocatalysis offers environmentally benign and highly selective methods for the synthesis of chiral compounds. For this compound, a chemoenzymatic approach could involve the kinetic resolution of a racemic mixture of the acid or its ester derivative. Lipases and esterases are commonly used for the enantioselective hydrolysis of racemic esters.

For example, a racemic ester of this compound can be subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PCL). The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the enantiopure acid and ester can then be separated. This method can provide access to both enantiomers of the target molecule with high optical purity.

| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee) of Product (%) |

| Candida antarctica Lipase B (CAL-B) | Racemic methyl ester | ~50 | >99 (S-acid) |

| Pseudomonas cepacia Lipase (PCL) | Racemic ethyl ester | 48 | 98 (R-ester) |

| Candida rugosa Lipase (CRL) | Racemic methyl ester | 51 | 95 (S-acid) |

| This table provides illustrative data for the enzymatic kinetic resolution of profen esters, which are structurally similar to the target compound. |

Optimization of Reaction Conditions for Yield and Stereospecificity

For each of the aforementioned synthetic strategies, careful optimization of reaction conditions is essential to maximize both the chemical yield and the stereochemical purity of the final product.

In asymmetric organocatalysis , the structure of the catalyst is paramount. Subtle modifications to the catalyst's backbone or substituent groups can have a profound impact on enantioselectivity. Solvent polarity and the nature of any additives or co-catalysts also play a crucial role in stabilizing the transition state that dictates the stereochemical outcome.

For transition metal-catalyzed asymmetric hydrogenation , the choice of the chiral ligand is the most critical parameter. The electronic and steric properties of the ligand, in conjunction with the metal center, determine the enantioselectivity. Other important factors to optimize include the solvent, which can influence catalyst activity and solubility, and the hydrogen pressure and reaction temperature, which can affect both the reaction rate and selectivity.

In chiral auxiliary-mediated synthesis , the diastereoselectivity is highly dependent on the structure of the auxiliary, the choice of base for enolate formation (which can influence enolate geometry), the solvent, and the reaction temperature. Lower temperatures generally lead to higher diastereoselectivity by minimizing competing, less-ordered transition states. The nature of the counterion of the enolate can also influence the stereochemical outcome.

In chemoenzymatic resolutions , the choice of enzyme is the primary determinant of enantioselectivity. The reaction medium is also critical; while often performed in aqueous buffers, the use of organic co-solvents can modulate enzyme activity and selectivity. The pH and temperature of the reaction must be carefully controlled to maintain the optimal activity and stability of the enzyme. The choice of the ester group (e.g., methyl, ethyl, propyl) can also significantly affect the rate and selectivity of the enzymatic hydrolysis.

Atom Economy and Green Chemistry Considerations in Large-Scale Synthesis

In the context of producing this compound on an industrial scale, applying the principles of green chemistry is paramount for ensuring sustainability, safety, and economic viability. ajrconline.org Atom economy, a central concept introduced by Barry Trost, is a key metric for evaluating the efficiency of a synthetic route. numberanalytics.comwordpress.com It measures the proportion of reactant atoms that are incorporated into the desired final product, providing a clear indication of how much waste is generated at a molecular level. wordpress.comjocpr.com

A synthesis with high atom economy maximizes the use of starting materials, reduces the formation of byproducts, and minimizes the need for costly waste treatment and disposal. numberanalytics.com For a compound like this compound, this involves designing a synthetic pathway that favors addition and rearrangement reactions over substitutions and eliminations, which inherently produce stoichiometric byproducts.

Illustrative Comparison of Synthetic Approaches

To illustrate the impact of green chemistry on the synthesis of a 2-arylalkanoic acid, one can consider the historical and modern production methods for ibuprofen, a structurally related compound. The original synthesis developed by the Boots Company was a six-step process with a low atom economy of approximately 40%, generating significant waste. wordpress.com In contrast, the modern BHC Company process is a three-step catalytic route with a much-improved atom economy of around 77%, which can approach 100% if the acetic acid byproduct is recovered and utilized. wordpress.com

Applying this logic to this compound, a hypothetical "classical" route might involve multiple steps with stoichiometric reagents, leading to poor atom economy. A "greener" alternative would prioritize catalytic methods and a reduced step count. For instance, a potential green route could involve a direct catalytic carbonylation or carboxylation method, which would significantly increase atom economy by incorporating all the atoms of the reacting species into the product.

The following interactive table provides a hypothetical comparison between a classical and a green synthesis route that could be envisioned for producing this compound, based on principles observed in analogous industrial processes.

Interactive Data Table: Hypothetical Synthesis Route Comparison

| Metric | Classical Synthesis Route (Hypothetical) | Greener Catalytic Route (Hypothetical) | Impact of Green Approach |

| Number of Steps | 5-6 Steps | 2-3 Steps | Reduced complexity, energy use, and potential for loss of material. |

| Atom Economy | ~40-50% | >75% | Maximizes reactant incorporation into the final product, minimizing waste. wordpress.com |

| Key Reagents | Stoichiometric inorganic reagents (e.g., Lewis acids, strong bases) | Catalytic quantities of transition metals (e.g., Palladium) or biocatalysts. jocpr.com | Reduces generation of inorganic salt waste; catalysts are recyclable. |

| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Greener solvents (e.g., Ethyl acetate, 2-Methyltetrahydrofuran) or solvent-free conditions. jddhs.com | Lower environmental impact, reduced worker exposure to hazardous substances. |

| Waste Generation | High (Significant stoichiometric byproducts) | Low (Mainly catalyst residue, which can be recycled) | Decreased disposal costs and environmental footprint. |

| Energy Consumption | High (Multiple heating/cooling cycles for each step) | Lower (Fewer steps and potentially milder reaction conditions) | Reduced operational costs and carbon footprint. |

Key Green Chemistry Principles for Consideration:

Catalysis: The use of catalytic instead of stoichiometric reagents is a cornerstone of green chemistry. ajrconline.org For the synthesis of this compound, exploring transition-metal catalysts (e.g., palladium for cross-coupling or carbonylation reactions) or biocatalysts could offer highly selective and efficient pathways with minimal waste. jocpr.com

Safer Solvents: The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction. jddhs.com Moving away from hazardous volatile organic compounds (VOCs) toward safer, biodegradable, or recyclable solvents like water, supercritical CO₂, or bio-based solvents is a primary goal. jddhs.comnih.gov

Energy Efficiency: Large-scale processes should be designed to minimize energy consumption. This can be achieved by reducing the number of synthetic steps, operating at ambient temperature and pressure when possible, and utilizing alternative energy sources like microwave or ultrasound irradiation. nih.gov

Renewable Feedstocks: While likely starting from petroleum-based feedstocks like ethylbenzene, future green syntheses would ideally incorporate starting materials derived from renewable biomass sources.

By integrating these principles from the initial design phase, a large-scale synthesis for this compound can be developed to be not only economically competitive but also environmentally responsible.

Advanced Spectroscopic Characterization and Stereochemical Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

NMR spectroscopy is a powerful tool for structural elucidation. In an achiral solvent, the NMR spectra of enantiomers are identical. However, by introducing a chiral environment, it becomes possible to induce diastereomeric interactions that result in distinguishable NMR signals for each enantiomer.

Chiral Solvating Agents (CSAs) are optically pure compounds that interact with a racemic or scalemic mixture to form transient diastereomeric complexes. These complexes have distinct magnetic environments, leading to separate NMR signals for each enantiomer. The magnitude of the chemical shift non-equivalence (Δδ) depends on the strength of the interaction between the CSA and the analyte. unipi.itresearchgate.net Carboxylic acids like 2-(4-Ethylphenyl)-3-methylbutanoic acid can form these complexes through interactions such as hydrogen bonding or π-π stacking. unipi.it

For the analysis of a racemic mixture of this compound, a suitable CSA would be added to the NMR sample. The resulting ¹H NMR spectrum would be expected to show splitting of signals corresponding to protons near the stereocenter.

Table 1: Representative ¹H NMR Data for Enantiomer Differentiation using a Chiral Solvating Agent Data is illustrative and based on typical observations for chiral carboxylic acids.

| Proton Signal | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| (R)-enantiomer | |||

| α-H | 2.50 | 2.55 | 0.04 |

| (S)-enantiomer | |||

| α-H | 2.50 | 2.51 |

Note: The specific CSA, solvent, and concentration would influence the observed chemical shifts and their differences.

Diffusion-Ordered Spectroscopy (DOSY) is a 2D NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. researchgate.net This method is particularly useful for analyzing the composition of a sample without physical separation, identifying components based on their size and shape. nih.govu-tokyo.ac.jp The diffusion coefficient (D) is related to the hydrodynamic radius of a molecule according to the Stokes-Einstein equation.

In the context of this compound, a DOSY experiment can confirm the presence of the compound alongside any impurities, starting materials, or solvents, as each species will have a unique diffusion rate. researchgate.net The resulting 2D plot displays chemical shifts on one axis and diffusion coefficients on the other, allowing for the spectral separation of components. ox.ac.uk

Table 2: Illustrative DOSY NMR Data for a Hypothetical Sample Mixture

| Compound | Molecular Weight ( g/mol ) | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) |

| This compound | 206.28 | 8.5 |

| Toluene (impurity) | 92.14 | 15.2 |

| Dimer of the acid | 412.56 | 5.1 |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is the most common and reliable method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. nih.gov This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

High-Performance Liquid Chromatography (HPLC) using a CSP is a cornerstone for the analysis of chiral pharmaceuticals and intermediates. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of racemates, including carboxylic acids. researchgate.netresearchgate.net The separation mechanism involves various interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral polymer structure. sigmaaldrich.com

For the separation of this compound enantiomers, a column such as a Chiralpak® or Lux® cellulose-based CSP would be a suitable starting point. The mobile phase, typically a mixture of a hydrocarbon (like n-hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid), is optimized to achieve baseline separation.

Table 3: Exemplary Chiral HPLC Separation Parameters and Results

| Parameter | Value |

| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-1) |

| Mobile Phase | n-Hexane/Isopropanol/TFA (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Retention Time (Enantiomer 1) | 8.2 min |

| Retention Time (Enantiomer 2) | 9.5 min |

| Resolution (Rs) | >1.5 |

Gas Chromatography (GC) with a chiral column is another effective technique for enantiomeric separation, particularly for volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility. This compound can be converted to a more volatile ester (e.g., a methyl or ethyl ester) before analysis. Chiral GC columns are typically capillary columns coated with a chiral selector, often a cyclodextrin (B1172386) derivative.

Table 4: Typical Chiral GC Analysis Data (after Derivatization)

| Parameter | Value |

| Column | Cyclodextrin-based chiral capillary column |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C hold 2 min, ramp to 200 °C at 5 °C/min |

| Retention Time (Ester of R-enantiomer) | 15.3 min |

| Retention Time (Ester of S-enantiomer) | 15.8 min |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques used to determine the stereochemistry of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. For a molecule like this compound, which possesses a stereocenter, its enantiomers would produce mirror-image CD and VCD spectra.

In principle, the absolute configuration of this compound could be assigned by comparing its experimental CD and VCD spectra with those predicted by quantum chemical calculations. This process typically involves:

Conformational Search: Identifying all low-energy conformations of both the (R)- and (S)-enantiomers.

Quantum Chemical Calculations: Calculating the theoretical CD and VCD spectra for each conformation.

Spectral Comparison: Comparing the Boltzmann-averaged theoretical spectra with the experimental spectra to determine which enantiomer matches the experimental data.

While this is a standard approach for chiral carboxylic acids, specific studies applying these methods to this compound are not currently available in the reviewed literature. The study of similar chiral acids suggests that solvent effects and the potential for intermolecular hydrogen bonding can significantly influence the observed spectra and must be carefully considered in theoretical models. nih.govnih.gov

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of a compound's elemental composition and for identifying and quantifying impurities. nih.gov For this compound, with a molecular formula of C13H18O2, the expected exact mass can be calculated and compared to the experimentally measured mass to confirm its identity with high accuracy.

Structural Confirmation: HRMS, often coupled with fragmentation techniques (MS/MS), can provide structural information. The fragmentation pattern of the molecular ion would be expected to show characteristic losses, such as the loss of the carboxylic acid group or cleavage of the alkyl chain, which would help to confirm the connectivity of the molecule. While general fragmentation patterns for carboxylic acids are known, specific high-resolution data for this compound is not documented in the available resources. docbrown.info

Impurity Profiling: Impurity profiling is critical in the manufacturing of chemical compounds to ensure their purity and safety. metfop.edu.iniajps.comnih.gov For this compound, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. nih.govresearchgate.net These could include:

Stereoisomeric impurities: The presence of the undesired enantiomer.

Structural isomers: Variations in the position of the ethyl group on the phenyl ring.

Related substances: Compounds with similar structures formed during synthesis.

Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with HRMS are powerful methods for separating, identifying, and quantifying such impurities. nih.gov A hypothetical impurity profile analysis would involve developing a chromatographic method to separate the main compound from any potential impurities and then using HRMS to identify the impurities based on their exact mass and fragmentation patterns.

The following table outlines potential impurities that could be monitored in a hypothetical analysis of this compound.

| Compound Name | Molecular Formula | Potential Origin |

| This compound | C13H18O2 | Main Compound |

| (R/S)-2-(4-Ethylphenyl)-3-methylbutanoic acid | C13H18O2 | Stereoisomeric Impurity |

| 2-(2-Ethylphenyl)-3-methylbutanoic acid | C13H18O2 | Positional Isomer Impurity |

| 2-(3-Ethylphenyl)-3-methylbutanoic acid | C13H18O2 | Positional Isomer Impurity |

| 4-Ethylbenzaldehyde | C9H10O | Starting Material Impurity |

| 3-Methylbutanoic acid | C5H10O2 | By-product |

This table is illustrative and based on general principles of chemical synthesis and impurity formation, as specific impurity data for the target compound is not available.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is particularly well-suited for determining the preferred three-dimensional arrangements (conformations) of a molecule and the energy differences between them.

For 2-(4-Ethylphenyl)-3-methylbutanoic acid, the key rotatable bonds would be around the chiral center, connecting the isopropyl group, the ethylphenyl group, and the carboxylic acid moiety. A DFT study, likely using a functional like B3LYP with a basis set such as 6-31G*, would systematically rotate these bonds to map the potential energy surface. This process identifies the lowest energy conformers (global and local minima) and the energy barriers for converting between them. The stability of different conformers is influenced by factors like steric hindrance and intramolecular interactions. For instance, studies on similar molecules like 2-formylfuran have shown that different conformers can be favored depending on the phase (gas or solution). researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers from a DFT Study

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | 180 | 60 | 0.00 |

| B | 60 | 60 | 1.52 |

| C | -60 | 180 | 2.78 |

| D | 180 | -60 | 1.65 |

This table is illustrative and does not represent actual experimental or calculated data.

Natural Bond Orbital (NBO) Analysis and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. uni-muenchen.deusc.edu It provides information on electron density distribution in atomic lone pairs, bonds, and antibonding orbitals. numberanalytics.com

An NBO analysis of this compound would quantify the hybridization of atomic orbitals and the polarity of key bonds, such as the C=O and O-H bonds in the carboxylic acid group. Furthermore, it can reveal important intramolecular interactions, such as hyperconjugation. For example, the interaction between a filled bonding orbital (a donor) and an empty antibonding orbital (an acceptor) can be quantified using second-order perturbation theory. These "donor-acceptor" interactions stabilize the molecule. In the case of the title compound, potential interactions could include delocalization of electron density from the phenyl ring into adjacent sigma antibonds.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT can identify stable conformers, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, flexibility, and interactions with a solvent environment.

An MD simulation of this compound, typically in a solvent like water or a nonpolar solvent, would reveal the accessible conformational landscape. By tracking the dihedral angles of the rotatable bonds over the course of the simulation (nanoseconds to microseconds), one can generate a probability distribution of different conformations, providing a more realistic picture of the molecule's structure and flexibility at a given temperature than static quantum calculations alone.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are routinely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, key spectroscopic parameters can be calculated.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can predict the vibrational frequencies and intensities. researchgate.net This computed IR spectrum can be compared to an experimental spectrum to help assign specific peaks to the vibrations of functional groups, such as the C=O stretch of the carboxylic acid and the C-H stretches of the alkyl and aromatic groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus can be calculated, which can then be converted into chemical shifts (δ). These predicted ¹H and ¹³C NMR spectra are invaluable for structural elucidation and for confirming the identity and purity of a synthesized compound.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1735 | 1710 |

| ¹H NMR: Carboxylic H (ppm) | 12.1 | 11.9 |

| ¹³C NMR: Carbonyl C (ppm) | 178.5 | 176.2 |

This table is illustrative and does not represent actual experimental or calculated data.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed reaction pathway can be constructed.

For the synthesis of this compound, one possible route could involve the alkylation of a 4-ethylphenylacetic acid derivative. Theoretical calculations could be used to:

Model the structures of proposed transition states.

Calculate the activation energy for each step, identifying the rate-determining step.

Investigate the role of catalysts or reagents in the reaction.

Predict the stereochemical outcome of the reaction if chiral centers are formed.

This analysis provides fundamental insights into reaction feasibility and can guide the optimization of synthetic conditions.

Theoretical Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) models aim to correlate a molecule's structural or electronic features with its chemical reactivity. Conceptual DFT provides a framework for this, using calculated properties to predict how a molecule will behave in a chemical reaction. mdpi.com

For this compound, key descriptors would be calculated:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For the title compound, the MEP would highlight the acidic proton and the carbonyl oxygen as regions of distinct electrostatic potential.

These theoretical descriptors can be used to predict sites of reactivity and to understand how structural modifications would influence the compound's chemical behavior. mdpi.com

Derivatization and Structural Analogs for Chemical Biology Research

Synthesis of Ester and Amide Derivatives for Ligand Design

The carboxylic acid moiety is a critical functional group, often involved in key interactions with biological targets like enzymes and receptors through hydrogen bonding or ionic interactions. numberanalytics.comstereoelectronics.org Converting this group into ester or amide derivatives is a fundamental strategy in ligand design to probe the importance of the acidic proton and the carbonyl oxygen, as well as to modify properties such as lipophilicity and cell permeability. stereoelectronics.org

Esterification: The synthesis of esters from 2-(4-Ethylphenyl)-3-methylbutanoic acid can be achieved through several standard methods. Fischer esterification, involving reaction with an alcohol (e.g., methanol, ethanol) under acidic catalysis, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to activate the carboxylic acid before the addition of the alcohol.

Amidation: The formation of amide bonds is one of the most important reactions in medicinal chemistry. researchgate.net Direct amidation of this compound with a desired amine can be promoted by borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), which act as effective dehydrating agents. acs.org This method is operationally simple and compatible with a wide range of amines. acs.org Alternatively, a two-step procedure involving the conversion of the carboxylic acid to a more reactive acyl chloride (using, for example, thionyl chloride or oxalyl chloride) followed by reaction with an amine is a robust and widely used strategy. researchgate.net

These derivatization strategies allow for the systematic exploration of the chemical space around the core scaffold, which is essential for optimizing ligand-target interactions.

| Derivative Type | Reaction Name/Type | Typical Reagents | Key Features |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (R'-OH), Strong Acid (e.g., H₂SO₄) | Equilibrium-driven; suitable for simple alcohols. |

| Ester | Carbodiimide Coupling | Alcohol (R'-OH), DCC or EDC, DMAP (catalyst) | Mild conditions; good for complex alcohols. |

| Amide | Acyl Chloride Formation | SOCl₂ or (COCl)₂, followed by Amine (R'R''NH) | Highly reactive intermediate; versatile. |

| Amide | Borate-mediated Amidation | Amine (R'R''NH), B(OCH₂CF₃)₃ | Direct, one-pot procedure under mild conditions. acs.org |

| Amide | Peptide Coupling | Amine (R'R''NH), HATU, HOBt, DIPEA | Minimizes racemization; high yields. unimi.it |

Functionalization of the Phenyl Ring for Electronic and Steric Modulation

The 4-ethylphenyl group offers a site for modifications that can systematically tune the electronic and steric properties of the molecule. Such changes can influence binding affinity, selectivity, and pharmacokinetic properties. The primary methods for functionalizing the phenyl ring are electrophilic aromatic substitution (EAS) reactions. wikipedia.org

The ethyl group is an activating, ortho-, para-directing group due to hyperconjugation and inductive effects. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho to the ethyl group (C3 and C5).

Common EAS Reactions for Phenyl Ring Functionalization:

Halogenation: Introducing halogens (e.g., Br, Cl) via reactions with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can increase lipophilicity and introduce a potential point for further cross-coupling reactions. wikipedia.org

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂). masterorganicchemistry.com The nitro group is a strong electron-withdrawing group that can be subsequently reduced to an amine (-NH₂), providing a handle for further derivatization.

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, respectively, allowing for the modulation of steric bulk and electronic properties. masterorganicchemistry.com

By introducing a variety of substituents—from electron-donating groups like methoxy (B1213986) (-OCH₃) to electron-withdrawing groups like trifluoromethyl (-CF₃)—at the ortho positions, researchers can fine-tune the electronic distribution (quadrupole moment) of the aromatic ring to optimize interactions with a biological target. nih.gov

| Reaction | Electrophile Source | Typical Substituent | Effect on Ring Electronics |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | -Br | Weakly deactivating (inductive), electron-withdrawing. |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ | Strongly deactivating, strongly electron-withdrawing. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -C(O)R | Moderately deactivating, electron-withdrawing. |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | Strongly deactivating, strongly electron-withdrawing. |

Incorporation into Complex Molecular Scaffolds as a Chiral Building Block

The presence of a stereocenter at the alpha-carbon (C2) makes this compound a valuable chiral building block. In drug discovery, the three-dimensional arrangement of atoms is often critical for biological activity, as biological targets like enzymes and receptors are themselves chiral. nih.gov The synthesis of single-enantiomer drugs is a major focus of the pharmaceutical industry to improve efficacy and reduce potential side effects. nih.gov

As a chiral building block, a stereochemically pure enantiomer of this compound can be incorporated into a larger, more complex molecule, imparting its specific stereochemistry to the final product. researchgate.net This can be achieved by forming amide or ester linkages, as described in section 5.1, with other complex or chiral molecules. For example, it could be coupled with a chiral amine or alcohol to create a larger molecule with multiple, well-defined stereocenters. The development of catalytic asymmetric synthesis methods has greatly expanded the toolkit for creating such chiral intermediates from non-chiral starting materials. nih.gov

The use of such building blocks is a key strategy in diversity-oriented synthesis, where the goal is to create libraries of complex and structurally diverse molecules for high-throughput screening. nih.gov

Rational Design of Structural Analogs for Mechanistic Probes

Beyond optimizing for therapeutic activity, structural analogs of this compound can be rationally designed as chemical probes to investigate biological mechanisms. nih.gov These probes are tools used to identify binding partners, elucidate modes of action, and validate drug targets.

Strategies for Designing Mechanistic Probes:

Functional Group Analogs: To understand the role of the carboxylic acid, analogs can be synthesized where this group is modified or replaced. stereoelectronics.org For example, converting the acid to a methyl ester neutralizes the charge and removes its ability to act as a hydrogen bond donor, while conversion to a primary amide changes its hydrogen bonding capabilities. A significant loss of activity upon these modifications would imply a critical role for the carboxylate group in binding. stereoelectronics.org

Bioisosteric Replacement: The carboxylic acid can be replaced with a bioisostere—a different functional group with similar steric and electronic properties, such as a tetrazole or a hydroxamic acid. nih.gov This can probe the geometric and electronic requirements of the target's binding pocket and may also improve pharmacokinetic properties, such as membrane permeability. nih.gov

Photoaffinity Probes: For target identification, a photo-reactive group, such as a diazirine or benzophenone, can be incorporated into the structure. unimi.it Upon UV irradiation, this group forms a highly reactive species that covalently cross-links the probe to its biological target, allowing for subsequent isolation and identification of the target protein. unimi.it An alkyne or azide (B81097) handle is often included in the probe's structure to enable downstream detection and purification via click chemistry.

These rationally designed probes are indispensable tools in chemical biology for moving beyond observing a biological effect to understanding the underlying molecular interactions. unimi.it

Mechanistic Investigations of Biochemical Interactions in Vitro and Theoretical Models

Theoretical Ligand-Protein Docking and Binding Energy Calculations

Theoretical docking simulations are instrumental in predicting the binding orientation and affinity of a ligand, such as 2-(4-Ethylphenyl)-3-methylbutanoic acid, to a protein target. These computational methods model the interactions between the small molecule and the protein's binding site at an atomic level.

In a hypothetical study, this compound was docked against a putative enzyme target, such as a cyclooxygenase (COX) enzyme, given the anti-inflammatory potential of some related phenylalkanoic acids. The docking simulations would likely reveal key interactions between the ligand and the amino acid residues within the enzyme's active site. The ethylphenyl group would be expected to occupy a hydrophobic pocket, while the carboxylic acid moiety would likely form hydrogen bonds with polar residues, such as arginine or serine, which is a common binding motif for many non-steroidal anti-inflammatory drugs (NSAIDs).

The binding energy, calculated using computational algorithms, provides an estimation of the binding affinity. A lower binding energy typically indicates a more stable and favorable interaction.

Table 1: Hypothetical Docking Scores and Binding Energy of this compound with a Target Protein

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Estimated Free Energy of Binding (ΔG, kcal/mol) | -9.2 |

| Predicted Inhibition Constant (Ki, nM) | 150 |

| Key Interacting Residues | |

| Hydrogen Bonds | Arg120, Tyr355 |

| Hydrophobic Interactions | Leu352, Val523, Ala527 |

| Pi-Alkyl Interactions | Trp387 |

These hypothetical results would suggest a strong binding affinity, warranting further experimental investigation.

In Silico Analysis of Potential Binding Pockets and Pharmacophore Modeling

In the absence of a known protein target, in silico methods can be employed to predict potential binding sites on various proteins. These methods analyze the protein's surface to identify cavities with appropriate size, shape, and chemical properties to accommodate a ligand like this compound.

Pharmacophore modeling, a crucial aspect of this analysis, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor. For this compound, a pharmacophore model would likely consist of:

A hydrophobic feature: corresponding to the ethylphenyl group.

A hydrogen bond acceptor: represented by the carbonyl oxygen of the carboxylic acid.

A hydrogen bond donor/negative ionizable feature: from the hydroxyl group of the carboxylic acid.

An additional hydrophobic feature: from the isopropyl group.

Table 2: Hypothetical Pharmacophore Features for this compound

| Feature | Type | Location | Vector |

| 1 | Hydrophobic | Centroid of the phenyl ring | N/A |

| 2 | Hydrogen Bond Acceptor | Carbonyl oxygen | Directional |

| 3 | Negative Ionizable | Carboxylic acid group | Directional |

| 4 | Hydrophobic | Isopropyl group | N/A |

This model could then be used to screen large databases of compounds to identify other molecules with similar features and potential biological activity.

Enzyme Kinetics Studies with Purified Enzymes (Non-Clinical Context)

To experimentally validate the predictions from computational models, enzyme kinetics studies with purified enzymes are essential. These in vitro assays measure the effect of the compound on the rate of an enzyme-catalyzed reaction.

Assuming this compound was identified as a potential inhibitor of a specific enzyme, kinetic studies would be performed to determine the mechanism and potency of inhibition. By measuring the initial reaction rates at various substrate and inhibitor concentrations, key kinetic parameters can be determined.

A Lineweaver-Burk or Michaelis-Menten plot would be constructed to visualize the inhibition pattern. For example, if the compound acts as a competitive inhibitor, an increase in the apparent Michaelis constant (Km) would be observed with no change in the maximum velocity (Vmax).

Table 3: Hypothetical Enzyme Inhibition Data for this compound

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with Inhibitor (µM/min) |

| 10 | 0.25 | 0.15 |

| 20 | 0.40 | 0.25 |

| 40 | 0.60 | 0.40 |

| 80 | 0.80 | 0.60 |

| 160 | 0.90 | 0.75 |

| Kinetic Parameters | ||

| Vmax (µM/min) | 1.0 | 1.0 |

| Km (µM) | 35 | 70 (Apparent) |

| Inhibition Constant (Ki) (µM) | 35 | |

| Inhibition Type | Competitive |

These hypothetical data would confirm that this compound acts as a competitive inhibitor of the target enzyme.

Elucidation of Molecular Recognition Principles

The culmination of docking studies, pharmacophore modeling, and enzyme kinetics allows for the elucidation of the molecular recognition principles governing the interaction between this compound and its biological target.

The key principles derived from our hypothetical investigation would be:

Hydrophobic Recognition: The ethylphenyl and isopropyl moieties are critical for anchoring the molecule within a hydrophobic pocket of the enzyme's active site. The ethyl group likely provides an optimal fit and van der Waals contacts, enhancing binding affinity compared to a non-substituted phenyl ring.

Electrostatic and Hydrogen Bonding Interactions: The carboxylic acid group is the primary site for specific electrostatic interactions. It acts as a hydrogen bond donor and acceptor, forming a salt bridge or strong hydrogen bonds with charged or polar residues in the active site. This interaction is crucial for the precise orientation of the ligand and its inhibitory activity.

Future Perspectives in Aryl Substituted Butanoic Acid Research

Development of Novel Catalytic Systems for Enantioselective Synthesis

The production of single-enantiomer chiral carboxylic acids is of paramount importance in fields ranging from pharmaceuticals to materials science. rsc.org Future research will likely focus on the development of more efficient and highly selective catalytic systems for the synthesis of compounds like 2-(4-Ethylphenyl)-3-methylbutanoic acid.

One promising area is the advancement of transition-metal catalysis. researchgate.net Catalytic asymmetric α-alkylation of simple carboxylic acid derivatives is a significant challenge due to difficulties in achieving high efficiency and controlling enantioselectivity. researchgate.net Novel catalyst systems, such as those employing copper(I) complexes with chiral ligands like (R)-DTBM-SEGPHOS, have shown success in the α-alkylation of various carboxylic acid derivatives. researchgate.net Future work could adapt these systems for the specific synthesis of this compound, potentially offering high yields and excellent enantioselectivity. Another approach involves the stereoselective conversion of terminal alkynes to α-chiral carboxylic acids using domino reactions like hydrocarboxylation-transfer hydrogenation catalyzed by nickel complexes. researchgate.net

Furthermore, the use of chiral carboxylic acids themselves as co-catalysts in C-H activation reactions is an emerging strategy. snnu.edu.cn In combination with achiral transition metal complexes, such as those of cobalt, rhodium, or iridium, chiral carboxylic acids can induce enantioselectivity in the functionalization of C-H bonds. snnu.edu.cnsnnu.edu.cn This approach could be harnessed to synthesize derivatives of this compound with high stereocontrol. The development of new chiral carboxylic acid catalysts, potentially guided by machine learning and data-driven approaches, could accelerate the discovery of optimal catalysts for specific transformations. nih.gov

Table 1: Comparison of Potential Catalytic Systems for Enantioselective Synthesis

| Catalytic System | Metal/Catalyst | Potential Advantages | Research Direction for this compound |

|---|---|---|---|

| Asymmetric α-Alkylation | Copper(I) with Chiral Ligands | High enantioselectivity, good functional group tolerance. researchgate.net | Adaptation of existing protocols for the specific alkylation reaction to form the target molecule. |

| Domino Hydrocarboxylation-Transfer Hydrogenation | Nickel with Chiral Ligands | High activity for both regioselective hydrocarboxylation and asymmetric transfer hydrogenation. researchgate.net | Design of a synthetic route starting from a suitable terminal alkyne precursor. |

Exploration of Advanced Analytical Techniques for Real-time Monitoring

The precise control of stereoselectivity in chemical reactions requires a deep understanding of reaction mechanisms and kinetics. numberanalytics.com Advanced analytical techniques that allow for real-time monitoring are crucial for optimizing reaction conditions and ensuring the desired stereochemical outcome. nih.govmt.com

Future research in the synthesis of this compound would benefit from the application of in-situ spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. mt.com These techniques can provide continuous data on the concentration of reactants, intermediates, and products, offering insights into reaction kinetics and pathways.

Mass spectrometry, particularly when coupled with ion mobility separation, presents a powerful tool for predicting enantioselectivity. nih.gov This method can separate and quantify diastereomeric intermediates formed during a reaction, providing kinetic data that reveals the origins of enantioselectivity. nih.gov Applying this technique to the synthesis of this compound could enable rapid screening of catalysts and reaction conditions to maximize the yield of the desired enantiomer. Furthermore, the development of single-molecule detection techniques could offer unprecedented detail about reaction pathways and stereochemistry in real-time. researchgate.net

Table 2: Advanced Analytical Techniques for Reaction Monitoring

| Analytical Technique | Information Provided | Potential Application in the Synthesis of this compound |

|---|---|---|

| In-situ Spectroscopy (FTIR, Raman, NMR) | Real-time concentration of reactants, intermediates, and products. mt.com | Optimization of reaction parameters (temperature, pressure, catalyst loading) to improve yield and selectivity. |

| Ion Mobility Mass Spectrometry | Separation and quantification of diastereomeric intermediates, kinetic data. nih.gov | Rapid screening of chiral catalysts and conditions to enhance enantioselectivity. |

Integration with Supramolecular Chemistry for Directed Self-Assembly

The ability of carboxylic acids to form strong hydrogen bonds makes them excellent building blocks for supramolecular assemblies. acs.org The chiral nature of this compound introduces the potential for creating complex, ordered, and chiral supramolecular structures. nih.gov

Future research could explore the self-assembly of this compound into higher-order structures such as helical fibers, ribbons, and potentially more complex three-dimensional assemblies. acs.orgrsc.org The interplay between the hydrogen bonding of the carboxylic acid groups and the steric and electronic interactions of the ethylphenyl and isobutyl groups will dictate the final supramolecular architecture. The formation of these assemblies can be influenced by factors such as solvent, temperature, and the presence of other molecules. acs.org

The integration of this compound into multi-component supramolecular systems is another exciting prospect. For instance, co-crystallization with other molecules, such as imidazoles, can lead to the formation of hydrogen-bonded chains and layers with specific motifs. acs.org Furthermore, the encapsulation of chiral dicarboxylic acids within supramolecular cages has been shown to amplify their chiroptical signals, which could be a valuable tool for enantiomeric excess determination. nih.gov Similar principles could be applied to this compound, potentially leading to new methods for chiral sensing and separation.

Role as a Precursor in Novel Material Science Applications (Theoretical)

The unique combination of a rigid aromatic ring and a flexible, chiral aliphatic chain in this compound makes it a promising, albeit theoretical, precursor for novel materials.

In polymer science, this compound could be utilized as a monomer or a chiral building block to introduce specific properties into polymers. For example, aryl- and alkyl-thiolates have been used to initiate the polymerization of acrylic acid esters to form isotactic polymers. rsc.orgscilit.com Derivatives of this compound could potentially be used to create polymers with controlled stereochemistry and, consequently, specific physical and mechanical properties. The incorporation of such a chiral, bulky side group could influence the polymer's thermal properties, solubility, and self-assembly behavior.

Furthermore, the carboxylic acid functionality allows for its incorporation into polyesters and polyamides. The resulting polymers, bearing the 4-ethylphenyl-3-methylbutyl side chain, could exhibit interesting liquid crystalline or thermoplastic properties. The use of bio-based synthons, such as fatty acids, in the creation of thermoplastic polymers is a growing field, and novel chiral carboxylic acids like the one could offer a route to advanced bio-based materials with tailored properties. researchgate.net The theoretical applications of this compound in materials science are vast, ranging from chiral stationary phases in chromatography to functional components in organic electronic devices.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Ethylphenyl)-3-methylbutanoic acid in laboratory settings?

Methodological Answer: The synthesis typically involves oxidation of aldehyde precursors or ester hydrolysis. For example:

- Aldehyde Oxidation : Analogous to 2-(4-chlorophenyl)-3-methylbutanoic acid synthesis, 2-(4-ethylphenyl)-3-methylbutanal can be oxidized using KMnO₄/H₂SO₄ under reflux in toluene, yielding the carboxylic acid .

- Chiral Synthesis : Enantioselective routes may employ chiral catalysts or enzymatic resolution, similar to strategies for (2R)-3-(4-ethylphenyl)-2-methylpropanoic acid .

- Ester Hydrolysis : Methyl/ethyl esters of the compound (e.g., prepared via Fischer esterification) can be hydrolyzed under acidic or basic conditions to yield the acid .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethyl group at the para position, methyl branching). IR confirms the carboxylic acid C=O stretch (~1700 cm⁻¹) .

- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards.

- Melting Point Analysis : Sharp melting points (e.g., 153–156°C for structural analogs) indicate high crystallinity .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for chiral variants .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies may arise from structural analogs with varying substituents. Systematic approaches include:

- Comparative SAR Studies : Test analogs (e.g., 2-(4-methoxyphenyl) or 3-(2-chloro-4-methoxyphenyl) variants) to isolate substituent effects .

- Molecular Docking : Predict binding modes to enzymes/receptors (e.g., using AutoDock Vina) to explain activity differences .

- Dose-Response Assays : Quantify IC₅₀/EC₅₀ values under standardized conditions (e.g., microbial growth inhibition ).

Q. What methodological approaches optimize enantiomeric purity during synthesis?

Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) in asymmetric hydrogenation or alkylation steps .

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak® IA) separate enantiomers post-synthesis .

- Enzymatic Kinetic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of a racemic ester .

Q. How does this compound interact with biological targets in mechanistic studies?

Methodological Answer:

- In Silico Modeling : Molecular dynamics simulations predict binding stability to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to quantify interactions .

- Enzyme Inhibition Assays : Monitor activity loss in target enzymes (e.g., acetylcholinesterase) via spectrophotometric methods .

Q. What analytical techniques resolve challenges in characterizing derivatives of this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas of novel derivatives (e.g., halogenated analogs).

- 2D NMR (COSY, HSQC) : Assigns complex proton/carbon networks in branched or substituted derivatives .

- X-ray Photoelectron Spectroscopy (XPS) : Analyzes surface composition in corrosion inhibition studies .

Q. How can synthetic routes be scaled while maintaining yield and purity?

Methodological Answer:

- Flow Chemistry : Continuous synthesis minimizes side reactions (e.g., using microreactors for oxidation steps) .

- Design of Experiments (DoE) : Optimizes variables (temperature, catalyst loading) via factorial design .

- Crystallization Engineering : Controls particle size/distribution using antisolvent addition .

Q. What are the implications of the ethyl group’s position on the compound’s physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.